molecular formula C11H11ClN2S B13268745 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13268745
M. Wt: 238.74 g/mol
InChI Key: NQGCVOQIRDDEOO-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-chloro-2-methylaniline with thiazole derivatives under specific conditions. One common method involves the use of aniline and thionyl chloride to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the aromatic ring.

Scientific Research Applications

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiazole ring and the chloro-methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11ClN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

NQGCVOQIRDDEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CN=CS2

Origin of Product

United States

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